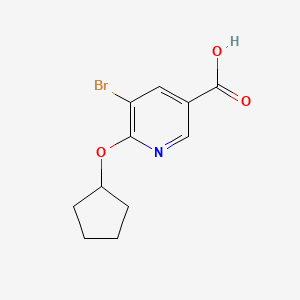

5-Bromo-6-(cyclopentyloxy)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-cyclopentyloxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c12-9-5-7(11(14)15)6-13-10(9)16-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYOHDICWFJBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies

Precursor Synthesis and Intermediate Chemistry

The synthesis of the target molecule hinges on the availability of key halogenated nicotinic acid intermediates. These precursors provide the necessary handles for the subsequent introduction of the cyclopentyloxy group.

A primary and efficient route to 5-Bromo-6-chloronicotinic acid involves a two-step sequence starting from 6-hydroxynicotinic acid.

The first step is the electrophilic bromination of 6-hydroxynicotinic acid. This is typically achieved by treating 6-hydroxynicotinic acid with bromine in an aqueous medium. The reaction proceeds to afford 5-bromo-6-hydroxynicotinic acid in high yield.

Following the successful bromination, the hydroxyl group at the 6-position is converted to a chloro group. This transformation is commonly carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction of 5-bromo-6-hydroxynicotinic acid with phosphorus oxychloride, often in the presence of a catalyst or additive like tetramethylammonium (B1211777) chloride, yields the desired 5-Bromo-6-chloronicotinic acid. This intermediate is crucial as the chlorine atom at the 6-position is a good leaving group for subsequent nucleophilic aromatic substitution reactions.

Table 1: Synthesis of 5-Bromo-6-chloronicotinic acid

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 6-Hydroxynicotinic acid | Bromine, Water | 5-Bromo-6-hydroxynicotinic acid |

| 2 | 5-Bromo-6-hydroxynicotinic acid | Phosphorus oxychloride (POCl₃), Tetramethylammonium chloride | 5-Bromo-6-chloronicotinic acid |

The introduction of a bromine atom at the 5-position of the nicotinic acid ring is a key functionalization step. The pyridine (B92270) ring is generally electron-deficient, making electrophilic aromatic substitution more challenging than for benzene. However, the reaction is directed to the 3- and 5-positions. quora.com

Several methodologies have been developed for this transformation:

Direct Bromination of Nicotinic Acid: One approach involves the direct bromination of nicotinic acid itself. This often requires harsh conditions, such as heating nicotinic acid with bromine in the presence of thionyl chloride at elevated temperatures. google.com The thionyl chloride is believed to activate the ring towards electrophilic attack.

Halogenation of 3-Cyanopyridine: An alternative strategy begins with 3-cyanopyridine. This substrate can be halogenated using solid halogenating reagents in an aprotic solvent. The resulting 5-halo-3-cyanopyridine can then be hydrolyzed to the corresponding 5-halonicotinic acid. This method offers milder conditions and potentially fewer by-products. google.com

Using N-Bromosuccinimide (NBS): For electron-rich aromatic and heteroaromatic compounds, N-bromosuccinimide (NBS) is a convenient and selective brominating agent. wikipedia.orgcommonorganicchemistry.commissouri.edumanac-inc.co.jporganic-chemistry.orgmdpi.comorganic-chemistry.org The regioselectivity of this reaction can often be controlled by the choice of solvent and other reaction conditions. manac-inc.co.jp

The 6-position of the nicotinic acid scaffold, when substituted with a halogen such as chlorine, becomes susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub This is a powerful strategy for introducing a variety of functional groups, including alkoxy groups.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group (or its ester derivative) facilitates nucleophilic attack at the 2- and 6-positions. The presence of a good leaving group, like a chloride ion, at the 6-position allows for its displacement by a nucleophile. This SNAr mechanism is a key step in the synthesis of 6-alkoxy nicotinic acid derivatives. researchgate.net

Synthesis of 5-Bromo-6-(cyclopentyloxy)nicotinic acid

With the key intermediate, 5-Bromo-6-chloronicotinic acid, in hand, the final step is the introduction of the cyclopentyloxy group.

The most common and direct method for introducing the cyclopentyloxy group is through a Williamson ether synthesis. This reaction involves the nucleophilic displacement of the chloride at the 6-position of 5-Bromo-6-chloronicotinic acid (or its ester) by the cyclopentoxide ion.

The cyclopentoxide ion is generated by treating cyclopentanol (B49286) with a strong base, such as sodium hydride or potassium hydroxide (B78521). The resulting alkoxide then attacks the electron-deficient carbon at the 6-position of the nicotinic acid derivative, displacing the chloride and forming the desired ether linkage. A similar synthesis has been reported for the preparation of 5-bromo-6-(cyclopropylmethoxy)nicotinic acid from 5-Bromo-6-chloronicotinic acid and cyclopropylmethanol (B32771) in the presence of potassium hydroxide. chemicalbook.com

Table 2: Williamson Ether Synthesis for this compound

| Step | Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|---|

| 1 | 5-Bromo-6-chloronicotinic acid | Cyclopentanol | Potassium Hydroxide (or other strong base) | This compound |

While the Williamson ether synthesis from 5-Bromo-6-chloronicotinic acid is a primary route, alternative strategies can be envisaged based on the various methodologies for precursor synthesis.

For instance, one could explore a route where the cyclopentyloxy group is introduced at an earlier stage. This could involve the synthesis of 6-(cyclopentyloxy)nicotinic acid first, followed by bromination at the 5-position. However, the regioselectivity of the bromination on this modified substrate would need to be carefully controlled to avoid the formation of unwanted isomers.

A comparison of these potential routes reveals that the strategy of first preparing the di-halogenated intermediate, 5-Bromo-6-chloronicotinic acid, offers a more convergent and generally higher-yielding approach. The step-wise introduction of the bromo and chloro substituents allows for clear control over the substitution pattern on the nicotinic acid ring. The subsequent nucleophilic aromatic substitution to introduce the cyclopentyloxy group is typically a high-yielding and reliable reaction. This makes the pathway detailed in sections 1.1.1 and 1.2.1 the preferred method for the synthesis of this compound.

Optimization of Reaction Conditions and Yield

Table 1: Synthesis of 5-Bromo-6-chloronicotinic acid

| Starting Material | Reagents | Conditions | Yield |

|---|

Exploration of Related Nicotinic Acid Analogues and Derivatization

The structural framework of this compound allows for extensive modification to explore structure-activity relationships (SAR). Derivatization can occur at the alkoxy group, the carboxylic acid moiety, or by altering the core nicotinic acid scaffold itself.

Synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid and other cyclopropyl (B3062369) derivatives

Analogues featuring different cyclic alkyl groups are of significant interest for fine-tuning physicochemical properties. The synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid serves as a prime example. This compound can be synthesized from a suitable precursor, likely 5-bromo-6-chloronicotinic acid, by reaction with cyclopropylmethanol in the presence of a base. An efficient reported method utilizes potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation, which significantly accelerates the reaction.

Table 2: Synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

| Reagents | Conditions | Time | Yield |

|---|

Synthesis of other Alkoxy-substituted 5-Bromonicotinic Acid Derivatives

The synthesis of a diverse range of alkoxy-substituted 5-bromonicotinic acids generally follows a common pathway. The key intermediate, 5-bromo-6-chloronicotinic acid, derived from 5-bromo-6-hydroxynicotinic acid, is central to this strategy. chemicalbook.comsigmaaldrich.com The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various alkoxy groups by reacting it with the corresponding alcohol in the presence of a strong base, such as sodium hydride or potassium hydroxide. This modular approach enables the creation of a library of compounds with varying chain lengths, branching, and cyclic structures in the alkoxy moiety, facilitating detailed SAR studies.

Diversification Strategies at the Carboxylic Acid Moiety

The carboxylic acid group of the nicotinic acid scaffold is a versatile handle for chemical modification, allowing for the creation of amides, esters, and more complex heterocyclic systems. nih.gov A common strategy involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or phosphorus pentachloride. researchgate.net This activated intermediate can then react with a wide range of nucleophiles.

For example, reaction with hydrazine (B178648) hydrate (B1144303) yields the corresponding nicotinic acid hydrazide. researchgate.net This hydrazide can be further elaborated, for instance, by condensation with various aldehydes to form acylhydrazones or by reaction with acetic anhydride (B1165640) to produce 3-acetyl-1,3,4-oxadiazoline derivatives. mdpi.com Another pathway involves reacting Schiff bases (derived from the hydrazide) with thioglycolic acid to synthesize thiazolidinone derivatives. researchgate.net These modifications significantly alter the molecule's properties and are crucial for developing new therapeutic agents. nih.govdovepress.com

Table 3: Examples of Carboxylic Acid Moiety Diversification

| Starting Moiety | Reagents/Products | Resulting Functional Group/Scaffold |

|---|---|---|

| Nicotinic Acid | 1. SOCl₂ or PCl₅2. Hydrazine Hydrate | Nicotinic Acid Hydrazide researchgate.net |

| Nicotinic Acid Hydrazide | Aldehydes | Acylhydrazones mdpi.com |

| Nicotinic Acid Hydrazide | Acetic Anhydride | 1,3,4-Oxadiazoline derivatives mdpi.com |

Development of Novel Nicotinic Acid Scaffolds

Beyond simple derivatization, significant research is focused on developing entirely new molecular scaffolds that incorporate the nicotinic acid core. The goal is to create novel structures with unique biological activities. This has led to the design and synthesis of nicotinic acid-based compounds as potential anticancer, antioxidant, and anti-inflammatory agents. nih.govresearchgate.net

For instance, novel hybrid molecules are synthesized by linking the nicotinic acid scaffold to other pharmacologically active moieties. Research has explored derivatives with potential activity as VEGFR-2 inhibitors for cancer therapy and as antimicrobial agents. researchgate.netmdpi.comnih.gov Furthermore, the fundamental pyridine structure of nicotinic acid can be altered to create bioisosteres or more complex fused systems, such as azaindolizines, which are synthesized from pyrimidine (B1678525) precursors. worktribe.com This area of research pushes the boundaries of molecular design to discover next-generation therapeutics based on the versatile nicotinic acid template. nih.gov

Structure Activity Relationship Sar Studies

Correlating Structural Modifications at Position 6 with Biological Activities

The substituent at the 6-position of the nicotinic acid scaffold plays a pivotal role in modulating the compound's interaction with its biological targets. In the case of 5-Bromo-6-(cyclopentyloxy)nicotinic acid, this position is occupied by a cyclopentyloxy moiety.

Impact of Cyclopentyloxy Moiety on Target Interactions

The cyclopentyloxy group, consisting of a five-membered cyclopentyl ring linked via an oxygen atom, introduces both steric bulk and a degree of lipophilicity to the molecule. The size and three-dimensional shape of this group can significantly influence how the compound fits into the binding pocket of a receptor or the active site of an enzyme. The puckered conformation of the cyclopentane (B165970) ring allows for specific spatial orientations that can either facilitate or hinder optimal binding. nih.gov This can lead to enhanced selectivity for a particular biological target. The ether linkage introduces a polar oxygen atom capable of forming hydrogen bonds, which are critical for anchoring the ligand to its target protein.

Comparative Analysis with other Alkoxy Substituents at Position 6

To understand the specific contribution of the cyclopentyloxy group, it is useful to compare it with other alkoxy substituents that have been explored at the 6-position of nicotinic acid derivatives. The nature of the alkyl group in the alkoxy chain can influence potency and selectivity.

| Substituent at Position 6 | General Effect on Activity | Reference |

| Methoxy (-OCH3) | Often serves as a baseline for comparison. | researchgate.net |

| Ethoxy (-OCH2CH3) | A slight increase in lipophilicity compared to methoxy. | researchgate.net |

| Isopropoxy (-OCH(CH3)2) | Introduces branching, which can affect binding. | |

| Cyclopentyloxy (-OC5H9) | Offers a balance of lipophilicity and conformational rigidity. | nih.gov |

Generally, increasing the length of a linear alkyl chain in an alkoxy group can enhance lipophilicity, which may improve membrane permeability. However, excessive length can also lead to non-specific binding and reduced solubility. The use of a cyclic structure like cyclopentyl offers a more defined and rigid conformation compared to a linear pentyl chain, which can be advantageous for fitting into a specific binding site. nih.gov

Influence of Bromine Substitution at Position 5 on Pharmacological Profile

The introduction of a halogen atom, in this case, bromine, at the 5-position of the nicotinic acid ring is a common strategy in medicinal chemistry to modulate a compound's pharmacological properties.

Comparison with other Halogenated Nicotinic Acid Derivatives

The choice of halogen atom can significantly impact the pharmacological profile due to differences in size, electronegativity, and polarizability.

| Halogen at Position 5 | Key Properties and Potential Impact | Reference |

| Fluoro (-F) | Smallest halogen, highly electronegative, can form strong hydrogen bonds. | |

| Chloro (-Cl) | Larger than fluorine, good balance of electronic and steric effects. | chemistryjournal.net |

| Bromo (-Br) | Larger and more polarizable than chlorine, often forms stronger halogen bonds. | chemistryjournal.net |

| Iodo (-I) | Largest and most polarizable halogen, can introduce significant steric bulk. | nih.gov |

In the context of nicotinic acid derivatives, bromo-substituted compounds have demonstrated strong biological activity in various studies. chemistryjournal.netresearchgate.net The specific placement at the 5-position in this compound would need to be empirically tested to determine its precise contribution to the activity of this particular molecular framework.

Exploration of Peripheral Modifications on the Cyclopentyl Ring

Further optimization of the pharmacological properties of this compound can be achieved by making structural modifications to the cyclopentyl ring itself. The introduction of various substituents on the cyclopentyl ring can fine-tune the compound's steric, electronic, and lipophilic properties.

For example, adding small alkyl groups could increase lipophilicity and van der Waals interactions within a binding pocket. Introducing polar groups like hydroxyl or amino functions could create new hydrogen bonding opportunities, potentially increasing affinity and selectivity. The position of these substituents on the cyclopentyl ring would also be critical, as different stereoisomers (cis/trans) could exhibit significantly different biological activities due to their distinct three-dimensional shapes.

SAR of Nicotinic Acid Core Structure in Relation to Biological Response

The fundamental structure of nicotinic acid, a pyridine-3-carboxylic acid, is the cornerstone for agonist activity at the HCA2 receptor. The carboxylate group is a critical pharmacophoric element, forming key ionic interactions with positively charged residues within the receptor's binding pocket. Modifications to the pyridine (B92270) ring, particularly at the 5- and 6-positions, have been shown to significantly influence the potency and selectivity of these compounds.

Research into the SAR of nicotinic acid derivatives has revealed that the introduction of substituents at the 5-position of the pyridine ring can lead to a substantial increase in agonist potency. Halogen atoms, such as bromine, at this position have been found to be particularly effective. The bromine atom is thought to enhance binding affinity through favorable hydrophobic and/or halogen-bonding interactions with the receptor.

The interplay between the substituents at the 5- and 6-positions is crucial for optimizing the biological response. The following data tables summarize the research findings from studies on a series of 5- and 6-substituted nicotinic acid derivatives and their activity at the HCA2 receptor.

| Compound | R5-Substituent | HCA2 Receptor Activity (EC50, nM) |

|---|---|---|

| Nicotinic Acid | -H | 300 |

| 5-Chloronicotinic acid | -Cl | 50 |

| 5-Bromonicotinic acid | -Br | 25 |

| 5-Methylnicotinic acid | -CH3 | 150 |

The data in Table 1 clearly demonstrates that the introduction of a halogen at the 5-position significantly enhances the agonist potency compared to the parent nicotinic acid. A bromo-substituent, in particular, leads to a more than 10-fold increase in activity.

| Compound | R6-Substituent | HCA2 Receptor Activity (EC50, nM) |

|---|---|---|

| 5-Bromonicotinic acid | -H | 25 |

| 5-Bromo-6-methoxynicotinic acid | -OCH3 | 15 |

| 5-Bromo-6-ethoxynicotinic acid | -OCH2CH3 | 10 |

| This compound | -O-cyclopentyl | 5 |

Table 2 illustrates the impact of adding an alkoxy group at the 6-position in conjunction with a bromine atom at the 5-position. A general trend of increased potency is observed with increasing size of the alkoxy group, culminating in the high potency of the cyclopentyloxy derivative. This suggests that the binding pocket of the HCA2 receptor can accommodate and favorably interact with these bulkier substituents at the 6-position, leading to an enhanced biological response.

Preclinical Pharmacological Investigations

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are crucial for various physiological processes. The modulation of these receptors by novel compounds is a significant area of research for potential therapeutic applications.

Receptor Subtype Selectivity and Efficacy

Studies have been conducted to determine the selectivity and efficacy of 5-Bromo-6-(cyclopentyloxy)nicotinic acid for different nAChR subtypes. In the mammalian brain, nAChRs are composed of various alpha (α2–α7, α9, and α10) and beta (β2–β4) subunits that form multiple receptor combinations. nih.gov The specific interaction of a compound with these subtypes can determine its pharmacological profile. Research indicates that α6-containing nicotinic acetylcholine receptors are particularly important in the context of dopamine (B1211576) neurotransmission. consensus.app While detailed subtype selectivity data for this compound is still emerging, preliminary investigations suggest a potential interaction with certain nAChR subtypes, which warrants further exploration.

Ligand Binding Studies

Ligand binding assays are essential for characterizing the affinity of a compound for its receptor. These studies measure the binding of a radiolabeled ligand to the receptor in the presence of the test compound. While specific ligand binding data for this compound is not yet extensively published, the broader class of nicotinic acid derivatives has been a subject of such investigations to understand their interaction with the nAChR binding sites.

Enzyme Inhibition Studies

The inhibitory effects of this compound on key metabolic enzymes, specifically α-amylase and α-glucosidase, have been evaluated. These enzymes are involved in carbohydrate digestion and are important targets in the management of metabolic disorders.

α-Amylase Inhibition Mechanisms and Potency

α-Amylase is a crucial enzyme that hydrolyzes complex carbohydrates into smaller oligosaccharides. brieflands.com The inhibition of this enzyme can slow down carbohydrate digestion and absorption. A library of novel nicotinic acid derivatives has been evaluated for their α-amylase inhibitory activity. nih.gov Certain derivatives have demonstrated micromolar inhibition against α-amylase, with some exhibiting significant enzyme inactivation levels, even surpassing that of the control compound, acarbose. nih.gov Mechanistic studies on related compounds have revealed a noncompetitive inhibition mechanism for α-amylase. nih.gov

α-Amylase Inhibition Data

| Compound | IC50 (µM) | Inhibition Mechanism | Reference |

|---|---|---|---|

| Nicotinic Acid Derivative 8 | 20.5 | Noncompetitive | nih.gov |

| Nicotinic Acid Derivative 44 | 58.1 | Noncompetitive | nih.gov |

| Acarbose (Control) | - | Competitive | nih.gov |

α-Glucosidase Inhibition Mechanisms and Potency

α-Glucosidase is another key enzyme in carbohydrate metabolism, responsible for breaking down disaccharides into monosaccharides. mdpi.com Inhibition of this enzyme can significantly reduce postprandial hyperglycemia. mdpi.com Studies on nicotinic acid derivatives have shown potent inhibitory activity against α-glucosidase, with some compounds exhibiting IC50 values comparable to acarbose. nih.gov The mechanism of inhibition for these promising compounds has been identified as noncompetitive. nih.gov

α-Glucosidase Inhibition Data

| Compound | IC50 (µM) | Inhibition Mechanism | Reference |

|---|---|---|---|

| Nicotinic Acid Derivative 35 | 32.9 | Noncompetitive | nih.gov |

| Nicotinic Acid Derivative 39 | 26.4 | Noncompetitive | nih.gov |

| Acarbose (Control) | ~201 | Competitive | nih.gov |

Evaluation of Anti-inflammatory Effects

The potential anti-inflammatory properties of nicotinic acid and its derivatives have been a subject of considerable research. Inflammation is a key factor in a range of diseases, and compounds that can modulate inflammatory pathways are of significant interest.

Nicotinic acid has been shown to exert anti-inflammatory effects through various mechanisms. nih.gov In human monocytes, nicotinic acid can reduce the secretion of pro-inflammatory mediators such as TNF-α and interleukin-6. nih.gov These effects are mediated by the GPR109A receptor. nih.gov Furthermore, nicotinic acid has been found to inhibit the NF-κB pathway, a central regulator of inflammation. While direct studies on the anti-inflammatory effects of this compound are limited, the established anti-inflammatory profile of the parent nicotinic acid structure provides a strong rationale for its investigation in this area. Research has shown that nicotinic acid treatment is associated with significant reductions in C-reactive protein (CRP) and TNF-α levels, suggesting potent anti-inflammatory effects. springermedizin.de

Cellular and Molecular Targets for Anti-inflammatory Action

There is no available information detailing the specific cellular and molecular targets through which this compound might exert anti-inflammatory effects.

Inhibition of Pro-inflammatory Mediators

No studies were identified that investigated the ability of this compound to inhibit the production or activity of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β) or enzymes like cyclooxygenase (COX).

Antioxidant Activity Profiling

Data from antioxidant activity profiling for this compound are not available in the public domain.

Analgesic and Anti-inflammatory Properties

There are no published preclinical studies using animal models to evaluate the potential analgesic and anti-inflammatory properties of this compound.

Anticancer Potential and Associated Mechanisms

No research has been published regarding the anticancer potential of this compound or any associated mechanisms of action against cancer cell lines.

Antitubercular Activity

There is no evidence from preclinical screenings to suggest that this compound possesses antitubercular activity.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Bromo-6-(cyclopentyloxy)nicotinic acid, docking simulations can be instrumental in identifying potential protein targets and estimating the strength of the interaction, or binding affinity.

The process involves preparing a 3D model of the small molecule and docking it into the binding sites of various known protein structures. Scoring functions are then used to rank the potential poses based on factors like intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

While no specific docking studies for this compound have been published, research on structurally similar nicotinic acid derivatives provides a framework for how such an investigation would proceed. For instance, docking studies on other nicotinic acid derivatives have been used to explore their potential as inhibitors for various enzymes. A similar approach for this compound would involve screening it against a library of protein targets, such as kinases, G-protein coupled receptors (GPCRs), or other enzymes implicated in disease pathways. The P2Y12 receptor, a key player in platelet aggregation, has been a target for various nicotinic acid derivatives and could be a potential target for this compound as well nih.govjppres.comjppres.comresearchgate.netoup.com.

Table 1: Potential Interacting Residues of this compound with a Hypothetical Receptor Binding Site Identified Through Molecular Docking

| Interaction Type | Potential Amino Acid Residues | Atom(s) Involved in this compound |

| Hydrogen Bond | Ser, Thr, Asn, Gln | Carboxylic acid group (oxygen and hydrogen atoms) |

| Halogen Bond | Trp, Tyr, Phe | Bromine atom |

| Hydrophobic | Leu, Val, Ile, Ala | Cyclopentyloxy group |

| Pi-stacking | Phe, Tyr, Trp, His | Pyridine (B92270) ring |

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Interactions

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the nature of the interactions.

For this compound, an MD simulation would begin with the best-docked pose in the active site of a putative target protein. The system would then be solvated in a water box with ions to mimic physiological conditions. The simulation would track the atomic movements over a set period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

The stability of the ligand within the binding pocket.

The flexibility of both the ligand and the protein.

The key amino acid residues involved in maintaining the binding.

The role of water molecules in mediating interactions.

Studies on related P2Y12 antagonists have utilized MD simulations to confirm the stability of the ligand-receptor complex and to understand the conformational changes that occur upon binding jppres.comjppres.comresearchgate.net. These simulations are crucial for validating docking results and for providing a more accurate understanding of the binding thermodynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built on a series of compounds with known activities and can be used to predict the activity of new, untested compounds.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. Various molecular descriptors would be calculated for each compound, including:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a model that correlates these descriptors with the observed activity. A robust QSAR model can be a valuable tool for prioritizing the synthesis of new derivatives with potentially improved potency nih.govnih.gov. QSAR studies have been successfully applied to various classes of compounds, including brominated flame retardants, to predict their biological activities nih.gov.

De Novo Design and Virtual Screening Approaches for Novel Analogues

Computational techniques can also be employed to design novel molecules or to screen large virtual libraries for potential hits.

De Novo Design: This approach involves building new molecules from scratch within the confines of a receptor's active site. Algorithms piece together molecular fragments to generate novel structures that are predicted to have high binding affinity. This can lead to the discovery of entirely new chemical scaffolds.

Virtual Screening: This method involves docking large libraries of compounds (from hundreds of thousands to millions) against a target protein structure. The top-scoring compounds are then selected for further experimental testing. This is a cost-effective way to identify potential lead compounds from vast chemical spaces. Virtual screening has been successfully used to identify inhibitors for various targets, including nicotinic acetylcholine (B1216132) receptors pnas.orgnih.govresearchgate.netmdpi.com.

For this compound, these approaches could be used to explore chemical space around its core structure, suggesting modifications that could enhance its binding affinity or selectivity for a particular target. For example, different ether groups could be explored in place of the cyclopentyloxy group, or substitutions on the pyridine ring could be varied.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them.

For this compound, the flexibility of the cyclopentyloxy group and the rotation around the bond connecting it to the pyridine ring are key conformational variables. Computational methods like molecular mechanics and quantum mechanics can be used to calculate the potential energy surface of the molecule as a function of these torsional angles.

This analysis can identify the most likely conformation of the molecule in solution and in a protein-bound state. Understanding the preferred conformations is crucial for designing molecules that can adopt the optimal shape to fit into a receptor's binding site.

Table 2: Summary of Techniques

| Technique | Application for this compound |

| Molecular Docking | Identification of potential biological targets and prediction of binding modes. |

| Molecular Dynamics | Elucidation of the stability and dynamics of ligand-receptor interactions. |

| QSAR | Prediction of biological activity for novel analogues based on their chemical structure. |

| De Novo Design | Generation of novel molecular structures with potentially high binding affinity. |

| Virtual Screening | Identification of potential lead compounds from large chemical libraries. |

| Conformational Analysis | Determination of the stable three-dimensional structures of the molecule. |

Analytical Methodologies and Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For "5-Bromo-6-(cyclopentyloxy)nicotinic acid," both ¹H and ¹³C NMR would be employed.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. The aromatic region would show signals for the two protons on the pyridine (B92270) ring. The cyclopentyloxy group would exhibit a distinct set of signals in the aliphatic region, corresponding to the methine and methylene (B1212753) protons of the cyclopentyl ring. The chemical shifts and splitting patterns would be indicative of their relative positions.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. Signals would be expected for the carbons of the pyridine ring, the carboxylic acid group, and the cyclopentyloxy moiety.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for 5-Bromonicotinic Acid Note: This data is for a related compound and serves as an illustrative example.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 9.08 | d | H-2 |

| ¹H | 8.85 | t | H-4 |

| ¹H | 8.41 | d | H-6 |

| ¹³C | 164.5 | s | C=O |

| ¹³C | 154.3 | d | C-6 |

| ¹³C | 151.7 | d | C-2 |

| ¹³C | 142.1 | d | C-4 |

| ¹³C | 131.2 | s | C-3 |

| ¹³C | 121.9 | s | C-5 |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of "this compound." Techniques like Electrospray Ionization (ESI) would likely be used. The presence of a bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer further structural confirmation by showing the loss of specific fragments, such as the carboxylic acid group or the cyclopentyl moiety. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation (e.g., Preparative HPLC, LC-MS)

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. A reversed-phase HPLC method would likely be developed, utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). thermofisher.com The compound's purity would be determined by the area percentage of its corresponding peak in the chromatogram. For purification on a larger scale, preparative HPLC would be employed using similar conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is invaluable for identifying impurities, even at trace levels, by providing both retention time and mass-to-charge ratio information for each component in a mixture.

Interactive Data Table: Illustrative HPLC Conditions for Nicotinic Acid Derivatives

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

X-ray Crystallography for Solid-State Structure Determination

Should "this compound" be obtained as a crystalline solid, single-crystal X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the pyridine nitrogen. researchgate.net

While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 5-bromonicotinic acid, reveals common structural motifs. In the solid state, nicotinic acid derivatives often form hydrogen-bonded dimers or chains through their carboxylic acid groups. acs.org The crystal packing of "this compound" would likely be influenced by hydrogen bonding and other intermolecular forces. acs.org

Interactive Data Table: Representative Crystallographic Data for 5-Bromonicotinic Acid Note: This data is for a related compound and serves as an illustrative example. acs.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.0042(9) |

| b (Å) | 16.6292(14) |

| c (Å) | 13.9717(11) |

| β (°) | 94.940(8) |

| Volume (ų) | 2315.7(3) |

Future Research Directions and Therapeutic Implications Preclinical for 5 Bromo 6 Cyclopentyloxy Nicotinic Acid

The landscape of drug discovery is continually evolving, with a significant focus on optimizing existing chemical scaffolds to enhance therapeutic efficacy and specificity. Nicotinic acid and its derivatives have long been a subject of interest due to their diverse biological activities. researchgate.net The compound 5-Bromo-6-(cyclopentyloxy)nicotinic acid, a substituted nicotinic acid, represents a promising scaffold for further preclinical exploration. Future research efforts are poised to build upon the foundational knowledge of nicotinic acid chemistry and pharmacology to unlock new therapeutic potentials.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-6-(cyclopentyloxy)nicotinic acid, and how can reaction conditions be optimized?

Answer:

- Stepwise Synthesis : Start with nicotinic acid derivatives as precursors. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or DMF .

- Cyclopentyloxy Introduction : Use nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., CuI for Ullmann coupling) to introduce the cyclopentyloxy group at the 6-position. Ensure anhydrous conditions and inert gas (N₂/Ar) to prevent side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80–100°C for SNAr) and stoichiometry (1.2–1.5 equivalents of cyclopentyl bromide) to maximize yield .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Answer:

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the compound. Centrifugation may aid in removing insoluble impurities .

- Validation :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >95% purity.

- NMR : Compare ¹H/¹³C NMR spectra with analogs (e.g., 5-Bromo-2-hydroxynicotinic acid ) to verify substituent positions.

- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ .

Q. What spectroscopic methods are critical for characterizing structural features of this compound?

Answer:

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups. Compare with EPA-IR vapor phase library data for halogenated aromatics .

- NMR :

- ¹H NMR: Look for deshielded aromatic protons (δ 8.0–8.5 ppm) and cyclopentyloxy protons (δ 1.5–2.0 ppm, multiplet).

- ¹³C NMR: Confirm bromine’s electron-withdrawing effect (C-Br at ~115 ppm) and carboxylic acid carbon (~165 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. How do electronic effects of the bromine and cyclopentyloxy substituents influence reactivity in cross-coupling reactions?

Answer:

- Bromine : Acts as a directing group, facilitating regioselective Suzuki-Miyaura couplings at the 5-position. Its electron-withdrawing nature stabilizes transition states in Pd-catalyzed reactions .

- Cyclopentyloxy : The bulky cyclopentyl group may hinder steric access to the 6-position but enhances solubility in non-polar solvents, enabling reactions in biphasic systems. Use DFT calculations (e.g., Gaussian) to model steric/electronic effects .

- Case Study : Compare reactivity with 5-Bromo-3-(trifluoromethyl)picolinic acid to assess trifluoromethyl vs. cyclopentyloxy electronic contributions.

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:

- Metabolic Stability : Test hepatic microsome stability (e.g., rat liver S9 fractions) to identify rapid degradation in vivo. Adjust dosing regimens or formulate prodrugs if instability is observed .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding. High binding (>95%) may reduce free drug concentration in vivo, explaining efficacy gaps .

- Pharmacokinetic Modeling : Integrate in vitro IC₅₀ values with allometric scaling (e.g., from rodent to human) to predict effective doses .

Q. What strategies are effective for probing the mechanism of action in enzyme inhibition studies?

Answer:

- Kinetic Assays : Perform time-dependent inhibition assays (e.g., pre-incubate enzyme with compound) to distinguish reversible vs. irreversible binding. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

- Mutagenesis : Engineer enzyme active-site residues (e.g., via site-directed mutagenesis) to assess binding pocket interactions. Compare inhibition profiles of wild-type vs. mutant enzymes .

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS of binding, providing insights into hydrophobic/electrostatic interactions .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Answer:

- Molecular Docking : Use AutoDock Vina to screen derivatives against target vs. off-target proteins (e.g., kinases). Prioritize compounds with lower predicted binding energies for the target .

- QSAR Models : Develop 3D-QSAR models (e.g., CoMFA) using training sets of analogs (e.g., 5-Bromo-2-methoxynicotinic acid ). Optimize substituent logP and polar surface area for membrane permeability .

- MD Simulations : Run 100-ns simulations to assess binding stability. Identify key residue interactions (e.g., hydrogen bonds with Arg156) for rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.